6-(3-Fluorophenoxy)hexan-1-ol
Overview
Description
6-(3-Fluorophenoxy)hexan-1-ol is an organic compound that features a hexanol backbone with a 3-fluorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)hexan-1-ol typically involves the reaction of 3-fluorophenol with 6-bromohexanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluorophenol attacks the carbon atom bonded to the bromine in 6-bromohexanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenoxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-(3-Fluorophenoxy)hexan-1-one.
Reduction: Formation of 6-(3-Fluorophenoxy)hexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Fluorophenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenoxy)hexan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The hexanol backbone provides a hydrophilic region that can interact with aqueous environments, facilitating its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenoxy)hexan-1-ol: Similar structure but with the fluorine atom in the para position.
6-(3-Chlorophenoxy)hexan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Methylphenoxy)hexan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
6-(3-Fluorophenoxy)hexan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-fluorophenoxy)hexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10,14H,1-4,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRSQYJRBMKFHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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